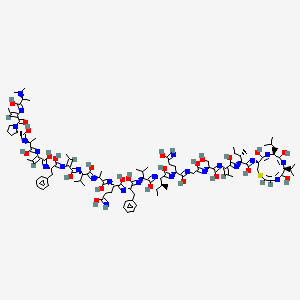
p-Cresol hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Cresol hydrate: , also known as 4-methylphenol hydrate, is an organic compound with the chemical formula C₇H₈O·H₂O. It is a derivative of phenol, where a methyl group is substituted at the para position of the benzene ring. This compound is commonly found in coal tar and is used in various industrial applications, including the synthesis of antioxidants, pharmaceuticals, and dyes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Sulfonation and Hydrolysis: Industrially, p-cresol is prepared by sulfonating toluene with sulfuric acid to form toluene sulfonic acid, which is then hydrolyzed to produce p-cresol .
Reaction: [ \text{CH}_3\text{C}_6\text{H}_5 + \text{H}_2\text{SO}_4 \rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{SO}_3\text{H} + \text{H}_2\text{O} ] [ \text{CH}_3\text{C}_6\text{H}_4\text{SO}_3\text{H} + 2\text{NaOH} \rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{OH} + \text{Na}_2\text{SO}_3 + \text{H}_2\text{O} ]
-
Extraction from Coal Tar: p-Cresol can also be extracted from coal tar through fractional distillation .
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation: p-Cresol undergoes oxidation to form p-hydroxybenzaldehyde or p-benzoquinone under specific conditions .
Reagents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).
Conditions: Acidic or basic medium, elevated temperatures.
-
Reduction: p-Cresol can be reduced to form 4-methylcyclohexanol .
Reagents: Hydrogen gas (H₂), metal catalysts such as platinum (Pt) or palladium (Pd).
Conditions: High pressure, elevated temperatures.
-
Substitution: p-Cresol can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation .
Reagents: Nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂).
Conditions: Vary depending on the specific substitution reaction.
Major Products:
Oxidation: p-Hydroxybenzaldehyde, p-Benzoquinone.
Reduction: 4-Methylcyclohexanol.
Substitution: p-Nitrocresol, p-Sulfonic acid derivatives, p-Halocresols.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Antioxidants: p-Cresol is used as a precursor in the synthesis of antioxidants such as butylated hydroxytoluene (BHT).
Crystallization Solvent: It is widely used as a solvent in crystallization processes.
Biology and Medicine:
Pharmaceuticals: p-Cresol is used in the synthesis of various pharmaceuticals, including antiseptics and disinfectants.
Biomarker: It is studied as a biomarker for certain metabolic disorders and diseases.
Industry:
Dyes and Pigments: p-Cresol is used in the production of dyes and pigments.
Plastic Production: It is a component in the manufacture of certain types of plastics and polymers.
Wirkmechanismus
Mechanism:
Vergleich Mit ähnlichen Verbindungen
- o-Cresol (2-methylphenol)
- m-Cresol (3-methylphenol)
- Phenol (hydroxybenzene)
Comparison:
- Structural Differences: The position of the methyl group differentiates p-cresol from o-cresol and m-cresol.
- Chemical Properties: p-Cresol has a higher melting point and different solubility characteristics compared to its isomers .
- Applications: While all cresols are used in the production of chemicals and pharmaceuticals, p-cresol is particularly noted for its use in antioxidants and dyes .
Eigenschaften
IUPAC Name |
4-methylphenol;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O.H2O/c1-6-2-4-7(8)5-3-6;/h2-5,8H,1H3;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBPCZHKDJAVSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Diazabicyclo[2.2.2]octan-2-OL](/img/structure/B582882.png)
![(4S,8aS)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B582883.png)
![1-(2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)ethanone](/img/structure/B582892.png)





![5-Chloro-5-ethyl-1H-pyrrolo[3,2,1-ij]quinoline-4,6(2H,5H)-dione](/img/structure/B582900.png)

![Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B582902.png)
![L-Alanine, 3-[(methoxycarbonyl)amino]- (9CI)](/img/new.no-structure.jpg)
